Tributylstannylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributylstannylmethanamine is an organotin compound with the molecular formula C13H31NSn. It is a liquid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds. The compound is characterized by the presence of a tin atom bonded to three butyl groups and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannylmethanamine can be synthesized through a multi-step process involving the reaction of tributyltin hydride with formaldehyde and subsequent amination. The general synthetic route involves:
Formation of Tributylstannylmethanol: This is achieved by reacting tributyltin hydride with paraformaldehyde in the presence of a base such as diisopropylamine in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Tributylstannylmethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanamine group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin derivatives.
Radical Reactions: It can also undergo radical reactions, particularly in the presence of radical initiators like azobisisobutyronitrile.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Radical Reactions: Initiators like azobisisobutyronitrile and conditions involving light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce organotin oxides .
Scientific Research Applications
Tributylstannylmethanamine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of tributylstannylmethanamine involves its ability to form stable complexes with various substrates. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. The compound can also act as a radical initiator, promoting radical reactions through the formation of tin-centered radicals .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the methanamine group.
Tributyltin Chloride: Another organotin compound used in organic synthesis but with different reactivity due to the presence of a chloride group.
Tributyltin Oxide: Used as a biocide and in the synthesis of other organotin compounds.
Uniqueness
Tributylstannylmethanamine is unique due to its combination of a tin atom with a methanamine group, allowing it to participate in a wider range of chemical reactions compared to other organotin compounds. Its ability to form stable complexes and act as a radical initiator makes it particularly valuable in organic synthesis and catalysis .
Properties
Molecular Formula |
C13H31NSn |
---|---|
Molecular Weight |
320.10 g/mol |
IUPAC Name |
tributylstannylmethanamine |
InChI |
InChI=1S/3C4H9.CH4N.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1-2H2; |
InChI Key |
SYKYWNLSMURNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.